molecular formula C11H13N3O B14807242 3-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile

3-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile

Cat. No.: B14807242
M. Wt: 203.24 g/mol
InChI Key: AGRQPUNFOUZLHE-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile is an organic compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and an isonicotinonitrile moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile typically involves the reaction of 3-cyanopyridine with appropriate reagents to introduce the cyclopropoxy and dimethylamino groups. One common method involves the use of cyclopropyl bromide and dimethylamine in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-cyclopropyloxy-2-(dimethylamino)pyridine-4-carbonitrile

InChI

InChI=1S/C11H13N3O/c1-14(2)11-10(15-9-3-4-9)8(7-12)5-6-13-11/h5-6,9H,3-4H2,1-2H3

InChI Key

AGRQPUNFOUZLHE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1OC2CC2)C#N

Origin of Product

United States

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